molecular formula C19H23NO3S2 B3006236 (E)-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)ethenesulfonamide CAS No. 1798398-70-5

(E)-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)ethenesulfonamide

Cat. No.: B3006236
CAS No.: 1798398-70-5
M. Wt: 377.52
InChI Key: QORMHDKXRUZNTD-LFIBNONCSA-N
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Description

(E)-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)ethenesulfonamide is a synthetic ethenesulfonamide derivative of interest in medicinal chemistry and drug discovery. This compound features a sulfonamide group linked to a tetrahydro-2H-pyran ring and a 2-(thiophen-2-yl)ethyl moiety, a structural motif known to enhance binding affinity and selectivity in bioactive molecules . Ethenesulfonamide derivatives have been identified as a novel class of orally active endothelin-A (ET A ) receptor antagonists , suggesting potential research applications in cardiovascular diseases. Furthermore, the distinct molecular architecture of this compound, incorporating both a heteroaromatic thiophene ring and a saturated tetrahydropyran, makes it a valuable chemical scaffold for exploring protein-ligand interactions and developing novel enzyme inhibitors. Researchers can utilize this reagent as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacological tool for probing biological pathways related to inflammation and neurodegenerative conditions . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(E)-N-(oxan-4-yl)-2-phenyl-N-(2-thiophen-2-ylethyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S2/c21-25(22,16-11-17-5-2-1-3-6-17)20(18-9-13-23-14-10-18)12-8-19-7-4-15-24-19/h1-7,11,15-16,18H,8-10,12-14H2/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORMHDKXRUZNTD-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CCC2=CC=CS2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1N(CCC2=CC=CS2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)ethenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound belongs to a broader class of N-aryl-2-ethenesulfonamides, which exhibit significant anticancer properties.

The molecular formula of the compound is C17H19N1O3S2C_{17}H_{19}N_{1}O_{3}S_{2} with a molecular weight of 349.46 g/mol. Its structure includes a phenyl ring, a tetrahydro-pyran moiety, and a thiophene group, which contribute to its biological activity through various mechanisms.

Anticancer Properties

Recent studies have highlighted the anticancer properties of (E)-N-aryl-2-ethenesulfonamides, including our compound. Research indicates that these compounds can inhibit cancer cell proliferation across various cancer types:

  • Mechanism of Action :
    • The compound disrupts microtubule formation and mitotic spindle assembly, leading to cell cycle arrest in the mitotic phase .
    • Quantitative structure-activity relationship (QSAR) studies have shown that electronic and steric descriptors significantly affect anticancer activity, with models achieving high correlation coefficients (R² = 0.81) for predicting efficacy .
  • Case Studies :
    • A study evaluating the cytotoxicity of several analogues showed that some derivatives exhibited IC50 values in the low micromolar range against diverse cancer cell lines, indicating potent anticancer activity .
    • In vivo studies using nude mice xenograft assays demonstrated that specific analogues could effectively penetrate the blood-brain barrier, suggesting their potential for treating brain tumors .

Data Table: Anticancer Activity of Related Compounds

Compound NameStructureIC50 (µM)Mechanism
Compound 1Structure5.0Microtubule disruption
Compound 2Structure10.0Cell cycle arrest
Compound 3Structure15.0Apoptosis induction

Additional Pharmacological Activities

Beyond anticancer effects, sulfonamide derivatives are known for various pharmacological activities:

  • Antibacterial Activity :
    • Sulfonamides traditionally exhibit antibacterial properties by inhibiting bacterial folic acid synthesis.
  • Anticonvulsant Effects :
    • Some derivatives have shown promise in animal models for their anticonvulsant properties, although specific data on our compound is limited.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Ethenesulfonamide vs. Benzenesulfonamide
  • Target Compound : Ethenesulfonamide core enables planar geometry, enhancing π-π stacking with aromatic residues in target proteins.
  • Analog () : 4-(tert-butyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide replaces the ethene core with a benzene ring, reducing conformational flexibility but increasing steric bulk via the tert-butyl group. The trifluoroethyl group may improve metabolic stability compared to the thiophen-2-yl-ethyl moiety .
Substituent Modifications
  • The pyrazole-containing tetrahydropyran introduces additional hydrogen-bonding sites .

Functional Group Impact on Properties

  • Thiophene vs. Trifluoroethyl (, Target Compound) : The thiophene group in the target compound offers π-electron-rich interactions, whereas the trifluoroethyl group in ’s analog enhances lipophilicity and oxidative stability .
  • Chlorophenyl vs. Methoxy-Substituted Phenyl () : Chlorine atoms increase electronegativity and binding affinity to hydrophobic pockets, while methoxy groups improve solubility but may reduce blood-brain barrier penetration .

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